molecular formula C9H6F2O3 B144645 5-Acetyl-2,2-difluoro-1,3-benzodioxole CAS No. 136593-45-8

5-Acetyl-2,2-difluoro-1,3-benzodioxole

Cat. No.: B144645
CAS No.: 136593-45-8
M. Wt: 200.14 g/mol
InChI Key: BGHPIIBSWJDRLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with acetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its biochemical and physiological effects on cells and organisms.

    Medicine: Explored for its potential in drug discovery, particularly for its biological activity.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2,2-difluoro-1,3-benzodioxole is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHPIIBSWJDRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650419
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136593-45-8
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2,2-difluoro-1,3-benzodioxole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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